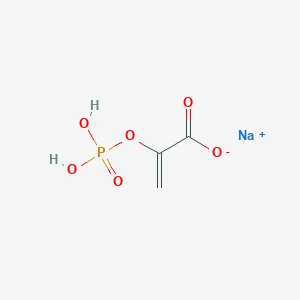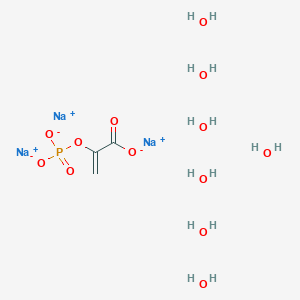
Phosphoenolpyruvic acid trisodium salt heptahydrate
Vue d'ensemble
Description
Phosphoenolpyruvic acid trisodium salt heptahydrate is a compound involved in the biosynthesis of various aromatic compounds in plants, as well as carbon fixation . It has also been shown to be involved in glycolysis and gluconeogenesis and provides a source of energy for the phosphotransferase system in bacteria . It is an important intermediate in the glycolysis pathway, which is the process by which glucose is broken down to produce energy .
Synthesis Analysis
Phosphoenolpyruvic acid trisodium salt heptahydrate (PTS) has been shown to inhibit protein synthesis in vitro and to have antimicrobial activity against corynebacterium glutamicum . PTS may also be used as a substrate for phosphopantetheine adenylyltransferase, which catalyzes the conversion of ATP into cAMP .Molecular Structure Analysis
The molecular formula of Phosphoenolpyruvic acid trisodium salt heptahydrate is C3H2Na3O6P . The InChI Key is RJUFBDMHZGRGMA-UHFFFAOYSA-K . The SMILES representation is [Na+]. [Na+]. [Na+]. [O-]C (=O)C (=C)OP ( [O-]) ( [O-])=O .Chemical Reactions Analysis
When coupled with pyruvate kinase, Phosphoenolpyruvic acid trisodium salt heptahydrate completes an ATP-regenerating system . It is involved in the metabolism of sugars and amino acids .Physical And Chemical Properties Analysis
Phosphoenolpyruvic acid trisodium salt heptahydrate appears as a white powder or crystals or crystalline powder . Its water content is between 33.0-37.0% . The molecular weight is 360.09 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Preparation Methods : A method for preparing phosphoenolpyruvic acid is described, highlighting the use of its crystallized silver barium salt for isolation from biological material and synthetic reaction mixtures (Schmidt, 1957).
- Model Compounds for Antiviral Activity : The synthesis of trisodium salts of various diphosphonic acids, including studies on their antiviral and cytostatic activities, provides insights into their potential use in understanding retrovirus activity (Gregáň et al., 1996).
- Crystal and Molecular Structure Analysis : Research on the crystal structures of phosphoenolpyruvic acid salts reveals insights into their molecular flexibility and binding to different cations (Weichsel et al., 1989).
Sensor and Detection Applications
- Fluorescence Sensor for pH Quantification : A sensor utilizing the trisodium salt of a pyridine derivative demonstrates the quantification of pH values in a physiological range, highlighting the application of such salts in sensitive detection methods (Zhujun & Seitz, 1984).
- Ionic Hydrogel for Drug Delivery : An ionic hydrogel based on chitosan cross-linked with 6-phosphogluconic trisodium salt is studied for its potential as a drug delivery system, showing its non-toxicity and suitability for topical administration (Martínez-Martínez et al., 2018).
Chemical Stability and Environmental Implications
- Leaching Properties of TMT Compounds : Research on the aqueous leaching properties of trimercaptotriazine, trisodium salt nonahydrate, used for heavy metal precipitation in wastewater treatment, highlights its environmental implications and stability (Matlock et al., 2001).
- Recovery of Chitosan from Aqueous Solutions : Studies on the recovery of chitosan using trisodium citrate as a salting-out agent in aqueous acidic solutions contribute to understanding the efficiency and molecular size interactions in biochemical processes (Dupuis & Lehoux, 2007).
Propriétés
IUPAC Name |
trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAYDWGCJYVLED-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16Na3O13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoenolpyruvic acid trisodium salt heptahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



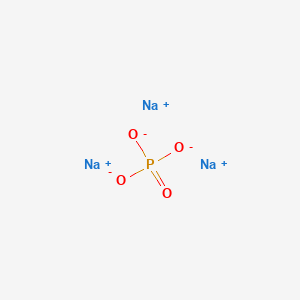
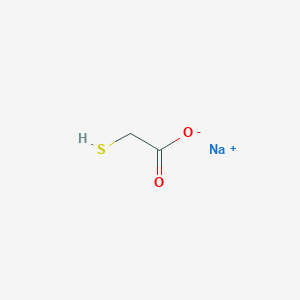

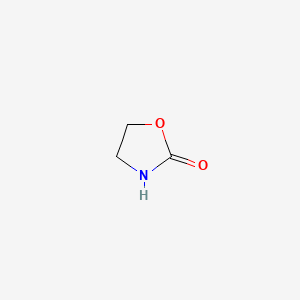
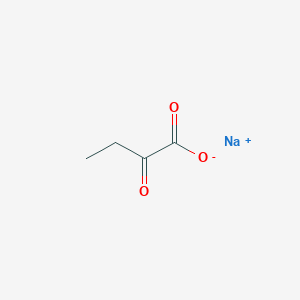
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
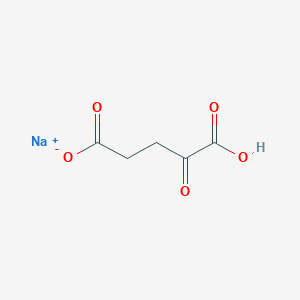
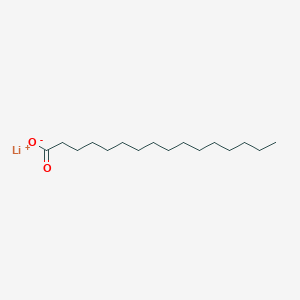

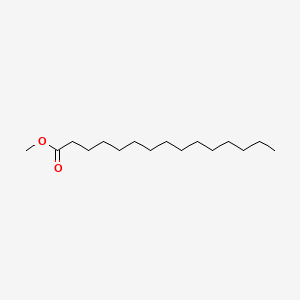
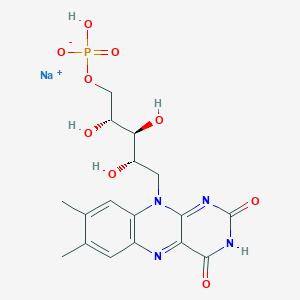
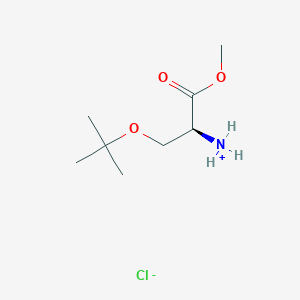
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)
